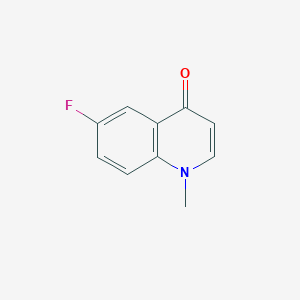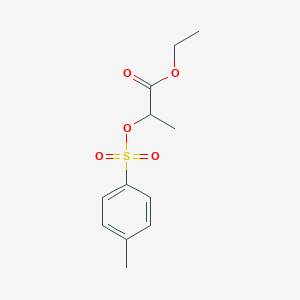
(S)-Ethyl 2-(tosyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 2-(tosyloxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a toluene-4-sulfonyl group attached to the propionic acid moiety, with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(tosyloxy)propanoate typically involves the esterification of 2-(Toluene-4-sulfonyloxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
化学反応の分析
Types of Reactions
(S)-Ethyl 2-(tosyloxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted propionic acid derivatives.
Hydrolysis: 2-(Toluene-4-sulfonyloxy)propionic acid and ethanol.
Reduction: 2-(Toluene-4-sulfonyloxy)propanol.
科学的研究の応用
(S)-Ethyl 2-(tosyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
作用機序
The mechanism of action of (S)-Ethyl 2-(tosyloxy)propanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
類似化合物との比較
Similar Compounds
- 2-(Toluene-4-sulfonyloxy)propionic acid methyl ester
- (Toluene-4-sulfonyloxy)-acetic acid ethyl ester
- 2-(Toluene-4-sulfonyloxy)butanoic acid ethyl ester
Uniqueness
(S)-Ethyl 2-(tosyloxy)propanoate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemical synthesis and research .
特性
分子式 |
C12H16O5S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
ethyl 2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChIキー |
SNLMUZGICZJWKN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


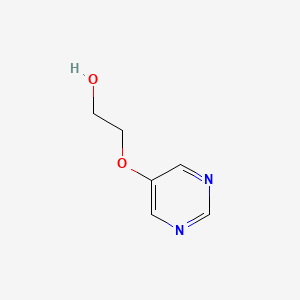
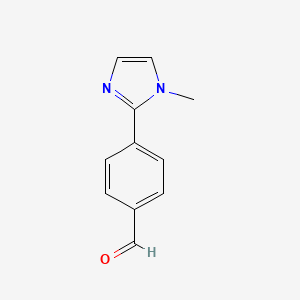
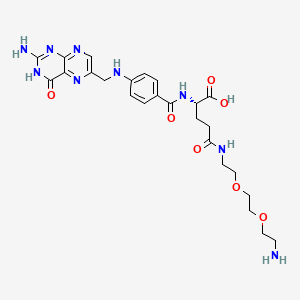
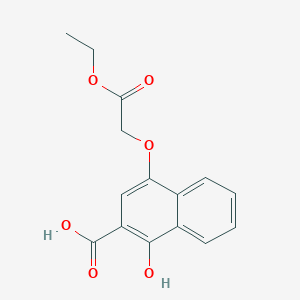
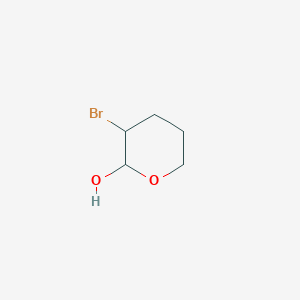
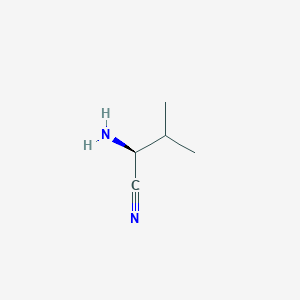
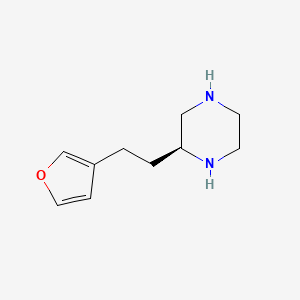
![6-Bromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B8777914.png)
![Methyl [(3,4-dimethoxyphenyl)sulfonyl]acetate](/img/structure/B8777926.png)
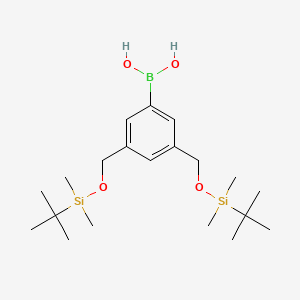
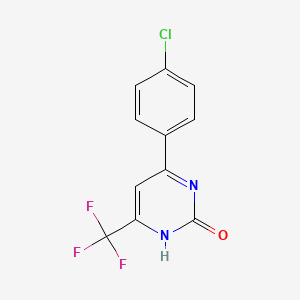
![tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B8777940.png)
![2-Hydroxy-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B8777948.png)
